molecular formula C7H16N2O B139544 1,3-Dipropylurea CAS No. 623-95-0

1,3-Dipropylurea

Cat. No.: B139544
CAS No.: 623-95-0
M. Wt: 144.21 g/mol
InChI Key: AWHORBWDEKTQAX-UHFFFAOYSA-N
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Description

1,3-Dipropylurea is an organic compound with the molecular formula C7H16N2O. It is a derivative of urea, where two hydrogen atoms are replaced by propyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Mechanism of Action

Mode of Action

The exact mode of action of 1,3-Dipropylurea is not well-understood. As a urea derivative, it may interact with its targets through hydrogen bonding and other non-covalent interactions. These interactions could potentially alter the function of the target molecules, leading to changes in cellular processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. The compound’s lipophilicity (LogP = 1.13) suggests that it may readily cross biological membranes .

Result of Action

Given its potential interactions with various biological targets, it may have diverse effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could potentially influence its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipropylurea can be synthesized through the reaction of urea with propylamine. The reaction typically involves heating urea and propylamine in the presence of a catalyst. One method involves introducing carbon dioxide, adding n-propylamine, metal oxide, and inorganic salt into an organic solvent, and controlling the temperature between 130-170°C under a carbon dioxide atmosphere (5 MPa) for 12-48 hours. After the reaction, the mixture is cooled, filtered, and the product is isolated as a white solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropylurea undergoes various chemical reactions, including:

    Substitution Reactions: It can react with halogens or other electrophiles to form substituted urea derivatives.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form propylamine and carbon dioxide.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Halogens, electrophiles, and catalysts such as Lewis acids.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

    Substitution Reactions: Substituted urea derivatives.

    Hydrolysis: Propylamine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

1,3-Dipropylurea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylurea: Similar structure but with phenyl groups instead of propyl groups.

    1,3-Dimethylurea: Similar structure but with methyl groups instead of propyl groups.

    1,3-Diethylurea: Similar structure but with ethyl groups instead of propyl groups.

Uniqueness

1,3-Dipropylurea is unique due to its specific propyl substituents, which confer distinct chemical and physical properties compared to other urea derivatives

Properties

IUPAC Name

1,3-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHORBWDEKTQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211369
Record name 1,3-Dipropylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-95-0
Record name N,N′-Dipropylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dipropylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropylurea
Source EPA DSSTox
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Record name 1,3-dipropylurea
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.838
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Synthesis routes and methods

Procedure details

1700 g. (98.4%) of product was prepared according to the method of Hayes et al., J. Agr. Food Chem. 17, 1077 (1969) from n-propylisocyanate (1020 g. 12 mole) and n-propylamine (708 g., 4.75 mole).
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
708 g
Type
reactant
Reaction Step Two
Yield
98.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,3-dialkylureas, including 1,3-Dipropylurea, influence their reactivity with nitrous acid?

A1: Research suggests that the size of the alkyl substituents on the 1,3-dialkylurea molecule significantly impacts its reactivity with nitrous acid []. Specifically, larger alkyl groups create steric hindrance, hindering the approach of the nitrosating agent and slowing down the reaction rate. The study observed the following reactivity order for different 1,3-dialkylureas: 1,3-dimethylurea (DMU) ≫ 1,3-diethylurea (DEU) > this compound (DPU) > 1,3-diallylurea (DAU). This order directly correlates with the increasing steric bulk of the alkyl groups, highlighting the role of steric hindrance in the rate-determining step of the nitrosation reaction [].

Q2: Can you elaborate on the analytical methods used to quantify this compound and its application in pharmaceutical analysis?

A2: While the provided research focuses on the kinetics of nitrosation [], a separate study employed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify this compound as a related substance in chlorpropamide samples []. The method utilized a C18 column with a mobile phase consisting of acetonitrile and ammonium dihydrogen phosphate (adjusted to a specific pH). This method demonstrated good resolution between chlorpropamide and its related substances, including this compound, allowing for accurate quantification and quality control of the drug [].

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